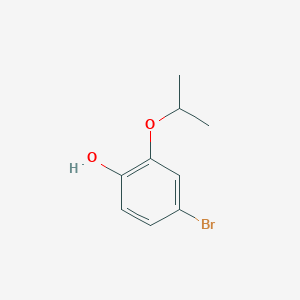
4-Bromo-2-isopropoxyphenol
Cat. No. B1375321
Key on ui cas rn:
916228-69-8
M. Wt: 231.09 g/mol
InChI Key: BXOYQPKNGGAODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08450319B2
Procedure details


To 200 ml of dichloromethane solution containing 27.2 g (0.179 mol) of 2-isopropoxyphenol was added dropwise 50 ml of dichloromethane solution containing 28.4 g (0.177 mol) of bromine at −70° C. or lower. After completion of the dropwise addition, the mixture was stirred at the same temperature 1 hour, and gradually raised to −10° C. After completion of the reaction, the reaction mixture was poured into ice-water, the mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The obtained residue was applied to silica gel column chromatography (Eluent; hexane:ethyl acetate=9:1 (V/V)), and the fractions containing the desired compound were concentrated under reduced pressure to obtain 38.8 g of the title compound as a colorless oil. (Yield: 94%)

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:3])[CH3:2].[Br:12]Br.C(=O)([O-])O.[Na+]>ClCCl>[Br:12][C:9]1[CH:8]=[CH:7][C:6]([OH:11])=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
27.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer after separation
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the fractions containing the desired compound
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38.8 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
